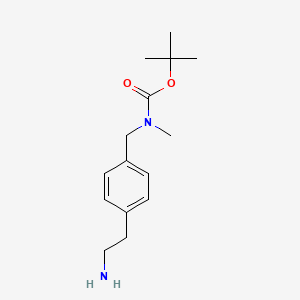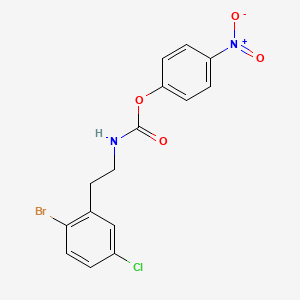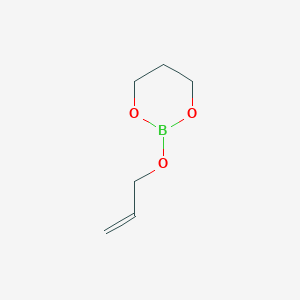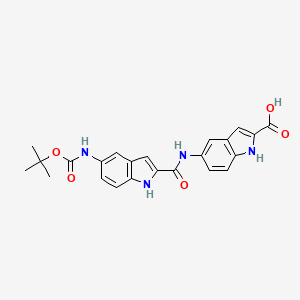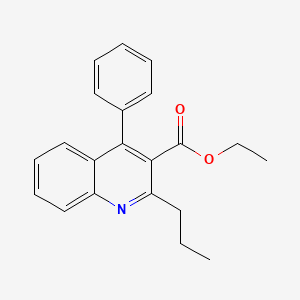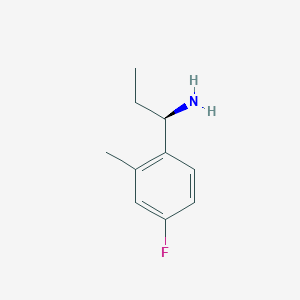
(R)-1-(4-fluoro-2-methylphenyl)propylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-1-(4-fluoro-2-methylphenyl)propylamine is an organic compound that belongs to the class of amines It is characterized by the presence of a fluorine atom and a methyl group attached to a phenyl ring, which is further connected to a propylamine chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(4-fluoro-2-methylphenyl)propylamine typically involves the following steps:
Starting Material: The synthesis begins with 4-fluoro-2-methylphenol.
Formation of Intermediate: The phenol group is converted to a suitable leaving group, such as a tosylate or mesylate.
Nucleophilic Substitution: The intermediate undergoes nucleophilic substitution with a propylamine derivative to form the desired product.
Industrial Production Methods
In an industrial setting, the production of ®-1-(4-fluoro-2-methylphenyl)propylamine may involve optimized reaction conditions, such as:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure: Controlled temperature and pressure conditions to maximize yield.
Purification: Techniques like crystallization or chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
®-1-(4-fluoro-2-methylphenyl)propylamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: Reduction of the fluorinated phenyl ring can lead to the formation of different substituted phenyl derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Sodium iodide, potassium carbonate.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of substituted phenyl derivatives.
Substitution: Formation of various substituted amines.
Applications De Recherche Scientifique
®-1-(4-fluoro-2-methylphenyl)propylamine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Mécanisme D'action
The mechanism of action of ®-1-(4-fluoro-2-methylphenyl)propylamine involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to.
Pathways Involved: The binding of the compound to its target can trigger a cascade of biochemical reactions, leading to its observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-1-(4-fluoro-2-methylphenyl)ethylamine: Similar structure but with an ethylamine chain.
®-1-(4-chloro-2-methylphenyl)propylamine: Similar structure but with a chlorine atom instead of fluorine.
®-1-(4-fluoro-2-ethylphenyl)propylamine: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
®-1-(4-fluoro-2-methylphenyl)propylamine is unique due to the specific combination of a fluorine atom and a methyl group on the phenyl ring, which imparts distinct chemical properties and reactivity compared to its analogs.
Propriétés
Formule moléculaire |
C10H14FN |
|---|---|
Poids moléculaire |
167.22 g/mol |
Nom IUPAC |
(1R)-1-(4-fluoro-2-methylphenyl)propan-1-amine |
InChI |
InChI=1S/C10H14FN/c1-3-10(12)9-5-4-8(11)6-7(9)2/h4-6,10H,3,12H2,1-2H3/t10-/m1/s1 |
Clé InChI |
NUROPEITPIZKEL-SNVBAGLBSA-N |
SMILES isomérique |
CC[C@H](C1=C(C=C(C=C1)F)C)N |
SMILES canonique |
CCC(C1=C(C=C(C=C1)F)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Silane, [(1-methylethenyl)oxy]tris(1-methylethyl)-](/img/structure/B13980873.png)
![Methyl 7-bromo-2-methylbenzo[d]oxazole-4-carboxylate](/img/structure/B13980875.png)
![2-[(2-Methylacryloyl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B13980880.png)
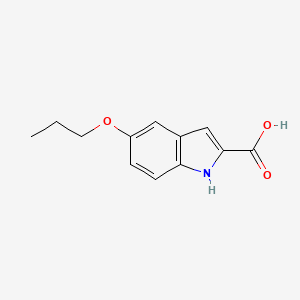
![7-Bromo-5-iodopyrrolo[2,1-F][1,2,4]triazin-4-amine](/img/structure/B13980906.png)
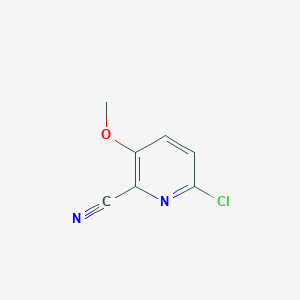
![1-[4-Bromo-6-(trifluoromethyl)pyridin-2-YL]ethanone](/img/structure/B13980922.png)
